Bcl-2 inhibitor S1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bcl-2 inhibitor S1 is a pan-Bcl-2 family inhibitor which up-regulates the BH3-only protein Noxa, which inhibits Mcl-1, thereby inducing autophagy through (ER) stress and disruption of the interaction of Beclin 1 with Bcl-2.

Scientific Research Applications

Apoptosis and Cancer Therapy

Bcl-2 inhibitors like S1 are primarily studied for their role in apoptosis regulation, especially in cancer therapy. S1, recognized as a dual inhibitor of Bcl-2 and Mcl-1, disrupts heterodimerization with pro-apoptotic proteins, activating caspase 3 and inducing apoptosis in various cancer cells. This action is critical in the context of cancers where Bcl-2 family proteins are overexpressed, contributing to tumor progression and therapy resistance (Zhang et al., 2011). Moreover, the compound S1 has shown potential in inducing apoptosis in acute lymphoblastic leukemia cells regardless of Mcl-1 levels, highlighting its broad applicability in cancer treatment (Zhang et al., 2011).

Combination Therapies in Chronic Myeloid Leukemia

Research indicates that S1, in combination with Cytosine Arabinoside Hydrochloride, exhibits a synergistic effect in inducing apoptosis in K562 cell line models of chronic myeloid leukemia (CML). This suggests that S1 can potentially be used in combination therapies for more effective treatment outcomes in CML (Chen et al., 2010).

Insights on Bcl-2 Protein Interactions

Further studies demonstrate the importance of targeting Bcl-2 protein interactions for cancer therapy. For instance, the interaction between Bcl-2 and IP3 receptors plays a significant role in chronic lymphocytic leukemia, suggesting that disrupting this interaction could be a viable therapeutic strategy (Zhong et al., 2011). Additionally, advancements in understanding the molecular structure and binding sites of Bcl-2 have facilitated the development of potent inhibitors like S1 (Ramos et al., 2019).

Implications for Immunotherapy

Exploring the potential of Bcl-2 inhibitors in immunotherapy, a study on GX15-070, another Bcl-2 inhibitor, shows that such inhibitors can decrease regulatory T cells while preserving effector T cells. This finding suggests a rationale for using Bcl-2 inhibitors like S1 in combination with immunotherapies for enhanced effectiveness (Kim et al., 2014).

properties

Product Name |

Bcl-2 inhibitor S1 |

|---|---|

Molecular Formula |

C19H13N3OS |

Molecular Weight |

331.39 |

IUPAC Name |

1-Oxo-6-thiomorpholino-1H-phenalene-2,3-dicarbonitrile |

InChI |

InChI=1S/C19H13N3OS/c20-10-15-12-4-5-17(22-6-8-24-9-7-22)13-2-1-3-14(18(12)13)19(23)16(15)11-21/h1-5H,6-9H2 |

InChI Key |

QHLRHJLFVYIFBN-UHFFFAOYSA-N |

SMILES |

N#CC(C1=O)=C(C#N)C2=C3C1=CC=CC3=C(N4CCSCC4)C=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Bcl2 inhibitor S1; Bcl 2 inhibitor S1; Bcl-2 inhibitor S1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

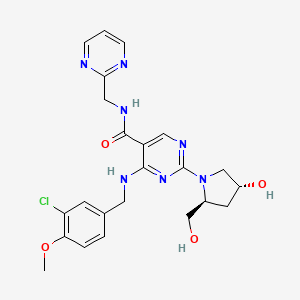

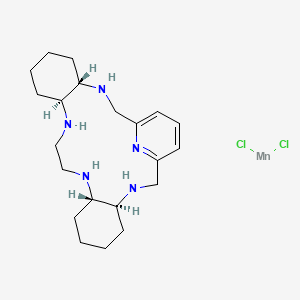

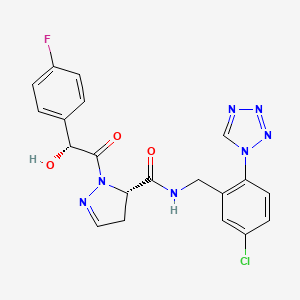

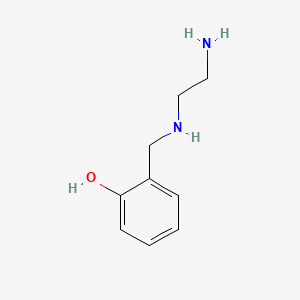

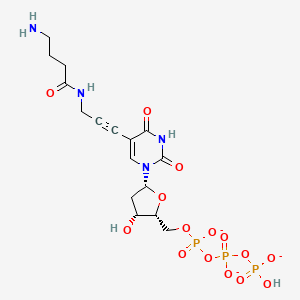

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.